
1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone
Overview
Description
1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (CAS 84-57-1) is a heterocyclic compound with the molecular formula C₁₀H₈Cl₂N₂O₄S and a molecular weight of 323.14 g/mol . It exists as a yellow crystalline powder with ≥98% purity, widely used in industrial and pharmaceutical applications. Structurally, it features a pyrazolone core substituted with a methyl group at position 3 and a 2,5-dichloro-4-sulfophenyl group at position 1. The sulfonic acid group enhances water solubility, while the chlorine atoms contribute to electronic effects, influencing reactivity and biological activity .
This compound is a key intermediate in synthesizing azo dyes for textiles, particularly wool and polyamide, due to its coupling efficiency .
Preparation Methods
Traditional Cyclocondensation Method
Reaction Mechanism
The conventional route involves reacting 2,5-dichloro-4-sulfophenylhydrazine with ethyl acetoacetate under acidic conditions. The process proceeds via hydrazone formation, followed by cyclization to yield the pyrazolone ring. Hydrochloric acid or sulfuric acid catalyzes the reaction, typically in ethanol or aqueous ethanol solvents.
$$
\text{2,5-Dichloro-4-sulfophenylhydrazine} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl, EtOH}} \text{1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone}
$$
Optimization of Reaction Conditions
Key parameters influencing yield include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 60–80°C | Higher temperatures accelerate cyclization but risk decomposition. |
Acid Catalyst | 10–15% HCl (v/v) | Excess acid reduces selectivity. |
Reaction Time | 4–6 hours | Prolonged duration improves conversion. |
Solvent | Ethanol/Water (3:1) | Polar protic solvents enhance intermediate stability. |
Yield and Purity Data
Under optimized conditions, this method achieves 68–72% yield with >95% purity after recrystallization from ethanol/water mixtures. Impurities primarily arise from incomplete cyclization or sulfonic acid group hydrolysis.
Electrochemical Synthesis Approach
Reaction Setup and Conditions
A 2022 Journal of Organic Chemistry study introduced an electrochemical method using enaminones and sulfonyl hydrazides under metal-free conditions. For the target compound, the protocol involves:
Reactants :
- N-Methyl enaminone (derived from ethyl acetoacetate)
- 2,5-Dichloro-4-sulfophenylsulfonyl hydrazide
Conditions :
- Solvent: Acetonitrile/Water (4:1)
- Electrolyte: Tetrabutylammonium hexafluorophosphate (0.1 M)
- Voltage: 1.5 V (constant current)
- Temperature: 25°C
The reaction proceeds via radical–radical cross-coupling sulfonylation and pyrazole annulation , bypassing traditional coupling reagents.
Scalability and Industrial Applicability
Gram-scale experiments demonstrated 65–70% yield with 89–93% purity , highlighting scalability. The absence of metal catalysts simplifies waste management, aligning with green chemistry principles.
Comparative Yield Analysis
Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
---|---|---|---|---|
Traditional Cyclocondensation | 68–72 | >95 | 4–6 hours | Moderate |
Electrochemical | 65–70 | 89–93 | 2–3 hours | High |
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times to 20–30 minutes by enhancing cyclization kinetics. A 2024 study reported 75% yield using:
- Microwave power: 300 W
- Solvent: Dimethylformamide
- Catalyst: p-Toluenesulfonic acid
Solid-Phase Synthesis
Immobilizing the hydrazine derivative on resin enables stepwise functionalization, though yields remain suboptimal (55–60% ).
Purification and Characterization Techniques
Recrystallization
Ethanol/water mixtures (3:1 v/v) effectively remove unreacted hydrazine and diketone byproducts. Purity is verified via:
- HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O/MeCN)
- Melting Point : 214–216°C (decomposition)
Chromatographic Methods
Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves sulfonic acid hydrolysis products but is less cost-effective for industrial use.
Industrial-Scale Production Considerations
Factor | Traditional Method | Electrochemical Method |
---|---|---|
Capital Cost | Low | Moderate |
Operating Cost | High (acid waste disposal) | Low (no metal catalysts) |
Throughput | 50–100 kg/batch | 200–300 kg/batch |
Environmental Impact | High (acidic effluent) | Low (aqueous waste only) |
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dichloro groups to chloro or hydrogen groups.
Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Chloro or hydrogen-substituted pyrazolones.
Substitution: Amino or thiol-substituted pyrazolones.
Scientific Research Applications
Medicinal Chemistry
1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone exhibits significant potential in medicinal chemistry due to its anti-inflammatory and analgesic properties. Research has indicated that pyrazolone derivatives can act as effective anti-inflammatory agents.
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising activity against inflammation in animal models. The compounds were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.
Agrochemical Applications
The compound is also explored for its potential use as an agrochemical, particularly as a pesticide or herbicide. Its structural characteristics allow it to interact effectively with biological targets in pests.
Case Study: Pesticidal Activity
In a study conducted by researchers at a leading agricultural university, various pyrazolone derivatives were synthesized and tested for their efficacy against common agricultural pests. The results indicated that certain derivatives of this compound exhibited significant insecticidal properties, leading to their consideration as candidates for new pesticide formulations.
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent for the detection and quantification of various analytes.
Application: Colorimetric Assays
The compound has been employed in colorimetric assays for the determination of metal ions such as copper and lead. The reaction between the compound and metal ions produces a measurable color change, allowing for quantitative analysis.
Metal Ion | Detection Limit (mg/L) | Color Change Observed |
---|---|---|
Copper | 0.05 | Blue |
Lead | 0.10 | Yellow |
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various methods have been explored, including microwave-assisted synthesis which has shown improved efficiency.
Synthesis Methodology
A recent publication detailed a microwave-assisted method yielding over 90% purity within a reduced reaction time compared to traditional heating methods. The characterization was performed using NMR and mass spectrometry to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of dichloro and sulfophenyl groups enhances its binding affinity and specificity towards certain enzymes. The compound may also interact with cellular pathways involved in inflammation and pain, contributing to its therapeutic effects .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Molecular and Electronic Comparison of Pyrazolone Derivatives
Key Observations :
- The dichloro-sulfophenyl substitution in the target compound increases electron-withdrawing effects compared to monosubstituted analogs (e.g., C-9), enhancing stability in coupling reactions .
- The HOMO-LUMO gap (4.2 eV) suggests moderate reactivity, aligning with its role as a dye intermediate and COX2 inhibitor .
Table 2: Antimicrobial and Anti-inflammatory Activity
Compound Name | Antifungal Activity (vs. Alternaria solani) | COX2 Inhibition (IC₅₀) |
---|---|---|
Target Compound | Not tested | 12.5 µM |
C-9 | 85% inhibition | N/A |
4-Amino antipyrine thiosemicarbazone | 90% inhibition | N/A |
Key Observations :
- While the target compound exhibits strong COX2 inhibition (IC₅₀ = 12.5 µM), its structural analog C-9 shows superior antifungal activity due to the optimal chloro-sulfophenyl substitution pattern .
- QSAR studies indicate that sulfonic acid groups enhance antifungal potency by improving solubility and target binding .
Key Observations :
- The dichloro substitution improves dye yield (85%) and fastness compared to monosubstituted derivatives, likely due to enhanced electron withdrawal and steric effects .
- Sulfophenyl groups generally improve water solubility, but chlorine atoms further stabilize the dye structure against photodegradation .
Key Observations :
Biological Activity
1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (CAS 84-57-1) is a pyrazolone derivative that has garnered attention for its diverse biological activities. This compound exhibits properties that may be beneficial in various therapeutic contexts, including anti-inflammatory, analgesic, and antimicrobial effects. This article synthesizes available research findings and presents data tables to illustrate the biological activity of this compound.
- Molecular Formula : C10H8Cl2N2O4S
- Molecular Weight : 323.14 g/mol
- Physical Form : Crystalline powder
- Color : Yellow
- CAS Number : 84-57-1
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In silico studies have shown promising results with predicted activity values (Pa) suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID). The following table summarizes the predicted activity values for various biological activities:
Activity Type | Pa Value Range |
---|---|
Anti-inflammatory | 0.567 - 0.765 |
Antipyretic | 0.806 - 0.993 |
Analgesic | 0.423 - 0.670 |
These values indicate that the compound is likely to exhibit considerable anti-inflammatory and antipyretic effects, making it a candidate for further development in pain management therapies .
Antimicrobial Activity
In addition to its anti-inflammatory effects, this compound has shown antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential application in treating infections. The specific mechanisms of action are still under investigation, but preliminary findings indicate that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Case Studies and Experimental Findings
-
Study on Anti-inflammatory Effects :
- A study evaluated the in vivo anti-inflammatory activity of several pyrazolone derivatives, including this compound. The results indicated a significant reduction in inflammation markers in treated animals compared to controls.
-
Antimicrobial Efficacy Assessment :
- In vitro assays were conducted to assess the antimicrobial activity of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, highlighting its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone?
The compound is typically synthesized via diazotization and coupling reactions. A common approach involves reacting 2-amino-3-chlorotoluene-5-sulfonic acid with a diketone (e.g., methyl acetoacetate) under acidic conditions. The diazo intermediate is generated using nitrous acid (HNO₂) at 0–5°C, followed by coupling with the diketone to form the pyrazolone ring. Purification is achieved via recrystallization from ethanol/water mixtures, yielding the product with >95% purity . Alternative routes may use phenylhydrazine derivatives for cyclization, as seen in analogous pyrazolone syntheses .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : and NMR identify substituent environments (e.g., sulfophenyl chlorine shifts at δ 7.2–7.8 ppm, pyrazolone methyl groups at δ 2.1–2.3 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., sulfonic acid S=O stretches at 1170–1200 cm⁻¹, pyrazolone C=O at 1650–1700 cm⁻¹) .
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding between sulfonate oxygen and pyrazolone NH groups) .
Q. What solvent systems are optimal for solubility and reactivity studies?
The compound is sparingly soluble in non-polar solvents but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and aqueous alkaline solutions due to the sulfonic acid group. Reactivity in coupling reactions is enhanced in ethanol/acetic acid mixtures (e.g., 3:1 v/v), which stabilize diazo intermediates .
Advanced Research Questions
Q. How can synthesis conditions be optimized to enhance yield and minimize side products?
Critical parameters include:
- Temperature Control : Maintaining diazotization at 0–5°C prevents premature decomposition of the diazo intermediate .
- pH Adjustment : Buffering the reaction at pH 2–3 (using HCl) improves coupling efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) removes byproducts like unreacted sulfonic acid derivatives .
Yield improvements (from ~45% to >70%) are achievable by iterative recrystallization and monitoring reaction progress via TLC .
Q. How should researchers resolve contradictions in spectroscopic data during structural analysis?
Discrepancies between calculated and observed NMR/IR peaks often arise from tautomerism (e.g., keto-enol equilibria in pyrazolone rings) or crystal packing effects. Strategies include:
- Variable-Temperature NMR : Identifies dynamic tautomeric shifts .
- DFT Calculations : Validate electronic structures and predict vibrational spectra .
- Single-Crystal Analysis : Resolves ambiguities in substituent orientation (e.g., dihedral angles between sulfophenyl and pyrazolone rings) .
Q. What strategies enable functionalization of this compound for bioactive derivative synthesis?
Key modifications include:
- Azo Coupling : Reacting with aromatic amines (e.g., 4-nitroaniline) forms azo dyes with enhanced antimicrobial activity .
- Coordination Chemistry : Complexation with transition metals (e.g., Cu²⁺, Fe³⁺) via sulfonate and carbonyl groups creates catalysts or antitumor agents .
- Heterocycle Fusion : Condensation with triazoles or thiadiazines (e.g., using hydrazine derivatives) yields fused-ring systems with pesticidal properties .
Q. How does the electronic structure influence reactivity in cross-coupling reactions?
The electron-withdrawing sulfophenyl and chlorine substituents deactivate the pyrazolone ring, directing electrophilic attacks to the para position of the sulfonate group. Density Functional Theory (DFT) studies show reduced HOMO-LUMO gaps (~4.5 eV), favoring nucleophilic substitutions at the methylpyrazolone moiety .
Properties
IUPAC Name |
2,5-dichloro-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O4S/c1-5-2-10(15)14(13-5)8-3-7(12)9(4-6(8)11)19(16,17)18/h3-4H,2H2,1H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEIVWKDBLAQKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058906 | |
Record name | Benzenesulfonic acid, 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84-57-1 | |
Record name | 1-(2′,5′-Dichloro-4′-sulfophenyl)-3-methyl-5-pyrazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Methyl-1,2,5-dichloro-4-sulfophenylpyrazole-5-one | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 84-57-1 | |
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Record name | Benzenesulfonic acid, 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |
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Record name | Benzenesulfonic acid, 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |
Source | EPA DSSTox | |
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Record name | 2,5-dichloro-4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 1-(2,5-DICHLORO-4-SULFOPHENYL)-3-METHYL-5-PYRAZOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JM6K2RKX8 | |
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Retrosynthesis Analysis
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